molecular formula C20H25NO B166678 Glemanserin CAS No. 132553-86-7

Glemanserin

Cat. No.: B166678
CAS No.: 132553-86-7
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

    • Glemanserin likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not explicitly reported.
    • The major products formed from these reactions would depend on the specific synthetic pathway.
  • Scientific Research Applications

    • Glemanserin’s applications span several fields:

        Chemistry: As a research tool for studying serotonin receptors.

        Biology: Investigating serotonin signaling pathways.

        Medicine: Although not successful for anxiety treatment, it remains relevant for understanding receptor pharmacology.

        Industry: Its use in drug discovery and receptor-based assays.

  • Mechanism of Action

    • Glemanserin exerts its effects by selectively blocking the 5-HT2A receptor .
    • This receptor is involved in serotonin-mediated signaling pathways in the central nervous system.
    • By antagonizing 5-HT2A, this compound modulates serotonin-related functions.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AXNGJCOYCMDPQG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4042624
    Record name MDL 11,939
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4042624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    295.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    107703-78-6, 132553-86-7
    Record name Glemanserin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=107703-78-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Glemanserin [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Glemanserin [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name MDL 11,939
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4042624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 107703-78-6
    Source European Chemicals Agency (ECHA)
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    Record name GLEMANSERIN
    Source FDA Global Substance Registration System (GSRS)
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    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    A solution of phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone (0.10 g) in tetrahydrofuran (0.40 g) was added to wet surface-modified adsorbent of Example 10 (1.0 g) in excess aqueous NaOH pH 9.0 (2.0 mL). This mixture was stirred at ambient temperature for 30 minutes. After this, NaBH4 (20 mg) was added and the resulting mixture was stirred at ambient temperature for 16 hours. The liquid phase was then decanted and the adsorbent was washed with tetrahydrofuran in order to quantitatively extract all product from the resin. The tetrahydrofuran washings were combined with liquid phase and analyzed by chiral High Pressure Liquid Chromatography (HPLC) using a Chiracel OD-R column commercially available from Chiral Technologist Incorporation and 1.0M aqueous NaClO4 /acetonitrile (60/40 by volume) as a mobile phase. The product α-phenyl-[1-(2-phenylethyl )]-4-piperidinemethanol of a moderate enantiomeric purity (enantiomeric excess of S (-)=25 percent) was obtained.
    Name
    phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone
    Quantity
    0.1 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Example 10
    Quantity
    1 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    20 mg
    Type
    reactant
    Reaction Step Three
    Quantity
    0.4 g
    Type
    solvent
    Reaction Step Four
    Name
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    A mixture of alpha-phenyl-4-piperidinemethanol (1.5 g, 7.8 mmol), 2-bromoethyl benzene (1.1 ml, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol) in dry DMF (20 ml) was heated at 80° C. over the weekend (60 h). The excess DMF was distilled off at reduced pressure and the residue was dissolved in ethyl acetate. The organic phase was washed with H2O (3×100 ml), saturated aqueous NaCl (1×100 ml), dried (MgSO4), filtered and evaporated to give a pale yellow oil which eventually crystallized. After recrystallization from ethyl acetate-hexane, a white crystalline solid was obtained, mp 125°-128° C.
    Quantity
    1.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.1 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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